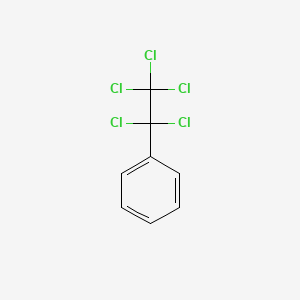
1-(Pentachloroethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pentachloroethyl)benzene is an organic compound with the molecular formula C8H5Cl5 It is a derivative of benzene, where a pentachloroethyl group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Pentachloroethyl)benzene can be synthesized through the chlorination of ethylbenzene. The reaction involves the substitution of hydrogen atoms in the ethyl group with chlorine atoms. This process typically requires the presence of a catalyst, such as iron(III) chloride, and is carried out under controlled conditions to ensure the complete chlorination of the ethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination reactors where ethylbenzene is continuously fed and chlorinated. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products. The final product is then purified through distillation and other separation techniques.
Chemical Reactions Analysis
Types of Reactions
1-(Pentachloroethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the pentachloroethyl group to less chlorinated or dechlorinated products.
Substitution: The chlorine atoms in the pentachloroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Less chlorinated or dechlorinated benzene derivatives.
Substitution: Benzene derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
1-(Pentachloroethyl)benzene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(Pentachloroethyl)benzene involves its interaction with molecular targets through its pentachloroethyl group. The chlorine atoms can participate in various chemical reactions, such as nucleophilic substitution, leading to the formation of new compounds. The pathways involved in these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
1-(Trichloroethyl)benzene: Similar structure but with fewer chlorine atoms.
1-(Tetrachloroethyl)benzene: Intermediate between trichloro and pentachloro derivatives.
1-(Hexachloroethyl)benzene: Contains one more chlorine atom than 1-(Pentachloroethyl)benzene.
Uniqueness
This compound is unique due to its specific number of chlorine atoms, which imparts distinct chemical properties and reactivity compared to its analogs. Its high degree of chlorination makes it particularly useful in reactions requiring strong electron-withdrawing groups.
Properties
CAS No. |
706-93-4 |
|---|---|
Molecular Formula |
C8H5Cl5 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
1,1,2,2,2-pentachloroethylbenzene |
InChI |
InChI=1S/C8H5Cl5/c9-7(10,8(11,12)13)6-4-2-1-3-5-6/h1-5H |
InChI Key |
AXVLZOYLQOEKAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(Cl)(Cl)Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


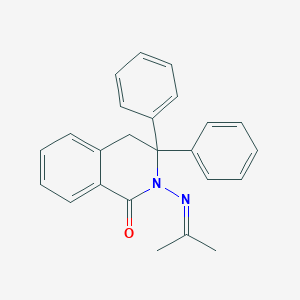

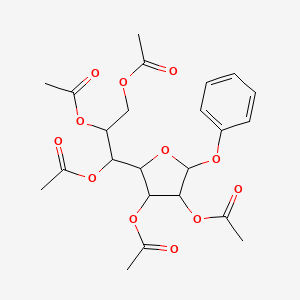
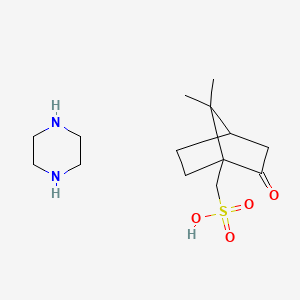
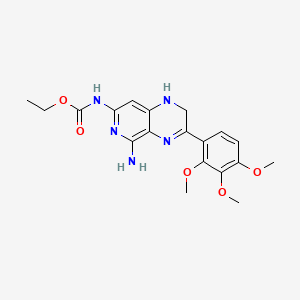
![N-[2-[(2-Cyanoethyl)amino]ethyl]-N-[2-(stearoylamino)ethyl]stearamide](/img/structure/B12792134.png)
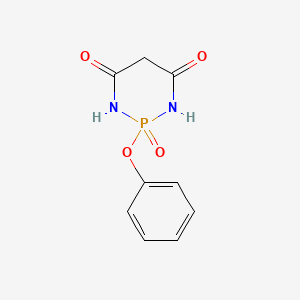
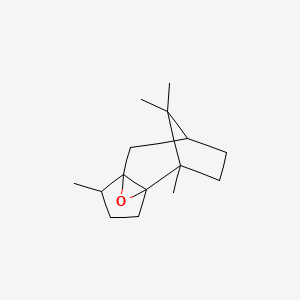
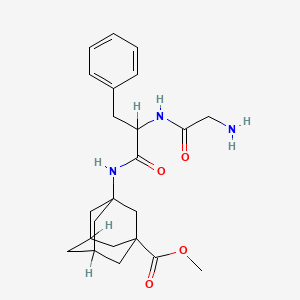
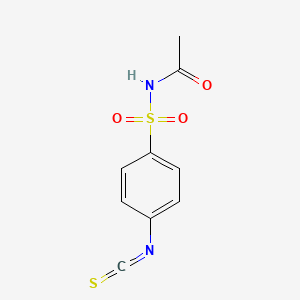
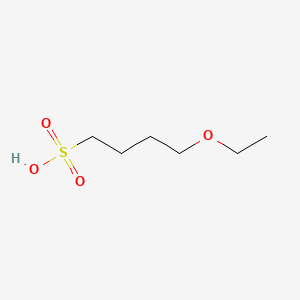
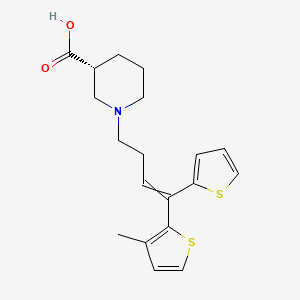
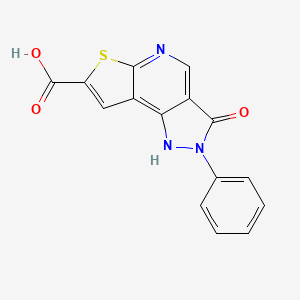
![(6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methanol](/img/structure/B12792173.png)
